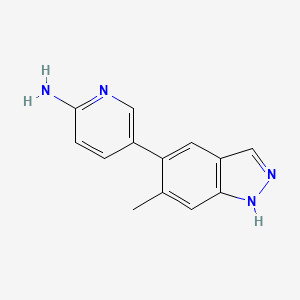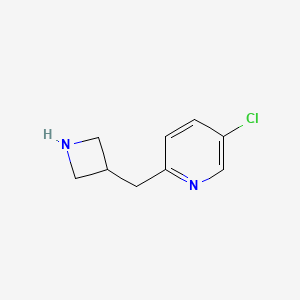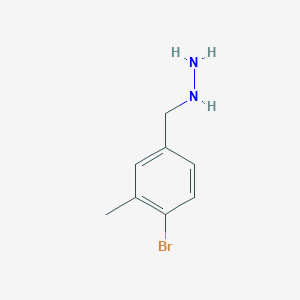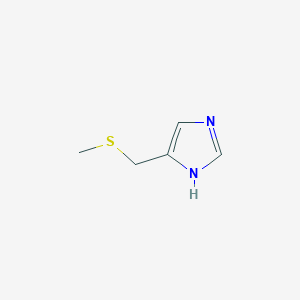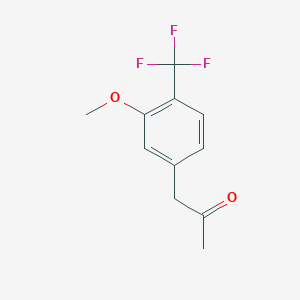
5-(2-Oxopropyl)-2-(trifluoromethyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxopropyl)-2-(trifluoromethyl)anisole is an organic compound characterized by the presence of a trifluoromethyl group and an anisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopropyl)-2-(trifluoromethyl)anisole typically involves the reaction of 2-(trifluoromethyl)anisole with a suitable reagent to introduce the 2-oxopropyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where 2-(trifluoromethyl)anisole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopropyl)-2-(trifluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted anisole derivatives.
Scientific Research Applications
5-(2-Oxopropyl)-2-(trifluoromethyl)anisole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Oxopropyl)-2-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxopropyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)anisole: Lacks the oxopropyl group, resulting in different chemical properties and reactivity.
5-(2-Oxopropyl)anisole: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
5-(2-Oxopropyl)-2-(trifluoromethyl)anisole is unique due to the presence of both the trifluoromethyl and oxopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2/c1-7(15)5-8-3-4-9(11(12,13)14)10(6-8)16-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
NWTMRGONIJDBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)
